molecular formula C8H8F3NO B13921444 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol

6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol

Cat. No.: B13921444
M. Wt: 191.15 g/mol
InChI Key: IUOGEPIITJELPI-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be achieved through several routes:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-3,13H,4H2,1H3

InChI Key

IUOGEPIITJELPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CO)C(F)(F)F

Origin of Product

United States

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